molecular formula C13H11NO3 B016606 1-(Benzyloxy)-2-nitrobenzene CAS No. 4560-41-2

1-(Benzyloxy)-2-nitrobenzene

Cat. No. B016606
CAS RN: 4560-41-2
M. Wt: 229.23 g/mol
InChI Key: ZYWSXGRMDPBISP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Benzyloxy)-2-nitrobenzene involves the benzylation of nitrobenzene derivatives and often employs catalytic systems or reagents that facilitate the introduction of the benzyloxy group into the aromatic ring. Gold-catalyzed stereoselective synthesis has been demonstrated as an effective method for producing azacyclic compounds from 1-alkynyl-2-nitrobenzenes through a redox/[2 + 2 + 1] cycloaddition cascade, indicating the synthetic versatility of nitrobenzene derivatives (Jadhav et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-(Benzyloxy)-2-nitrobenzene and related compounds is characterized by the spatial arrangement of the benzyloxy and nitro groups on the benzene ring. X-ray crystallography studies, such as those on related nitrobenzene derivatives, provide insights into the conformation and arrangement of atoms within the molecule. For instance, the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol shows the inclination angles between the nitrobenzene and benzyloxy rings relative to the central benzene ring, demonstrating the molecular geometry of similar compounds (Ghichi et al., 2015).

Chemical Reactions and Properties

1-(Benzyloxy)-2-nitrobenzene undergoes various chemical reactions that exploit the reactivity of the nitro and benzyloxy functional groups. For example, the reduction of nitro groups to amines, substitution reactions, and cyclization processes are common. The organocatalytic syntheses of benzoxazoles and benzothiazoles using aryl iodide and oxone via C-H functionalization and C-O/S bond formation highlight the chemical reactivity of related nitrobenzene compounds (Alla et al., 2014).

Physical Properties Analysis

The physical properties of 1-(Benzyloxy)-2-nitrobenzene, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and intermolecular forces. For example, the crystal structure and halogen bonds in similar nitrobenzene derivatives provide insight into their solid-state characteristics and phase transitions (Mossakowska & Wójcik, 2007).

Chemical Properties Analysis

The chemical properties of 1-(Benzyloxy)-2-nitrobenzene, such as its reactivity towards nucleophiles, electrophiles, and reducing agents, are determined by the presence and position of its functional groups. Studies on the reactivity and transformation of nitrobenzene derivatives, like the computational calculation of nitrobenzene and its derivatives, help in understanding the electronic structure and potential reactivity of these compounds (Maahury & Honey Amos, 2022).

Scientific Research Applications

  • A study by Jadhav et al. (2011) described the gold-catalyzed redox/cycloaddition cascade on 1-alkynyl-2-nitrobenzenes, which leads to the stereoselective synthesis of complex azacyclic compounds. This process involves a formal [2 + 2 + 1] cycloaddition among -carbonyl groups, underlining its potential in organic synthesis (Jadhav, Bhunia, Liao, & Liu, 2011).

  • Research by Moschonas et al. (1996) found that the reaction of benzene with hydroxyl radicals yields phenol and 1,4-benzoquinone. In the presence of NO2, nitrobenzene is formed, and the yield depends linearly on the initial NO2 concentration, disappearing as the NO2 concentration approaches zero. This suggests its relevance in environmental chemistry and pollutant analysis (Moschonas, Danalatos, & Glavas, 1996).

  • A 1974 study by Shimao discovered that reducing nitrobenzenes with benzyl alcohols and aqueous alkali Li hydroxide solution can produce azoxy compounds. The reaction is facilitated by electron-withdrawing substituents and retarded by electron-releasing substituents, indicating its utility in organic synthesis (Shimao, 1974).

  • Takayama et al. (2003) explored the low-temperature photolysis of 1-azido-2-nitrobenzene, leading to the formation of benzofuroxan. This process involves a triplet nitrene intermediate and produces trans,trans-1,2-dinitrosobenzene, highlighting its potential in photolytic reaction studies (Takayama, Kawano, Uekusa, Ohashi, & Sugawara, 2003).

  • Selvaraj et al. (2014) demonstrated that ultrasound-assisted arylation of benzyl alcohol with 4-nitrochlorobenzene in a solid-liquid system significantly enhances the reaction. This method produces 1-(benzyloxy)-4-nitrobenzene with minimal hydration of potassium salt, suggesting its application in enhancing chemical reactions (Selvaraj, Abimannan, & Rajendran, 2014).

properties

IUPAC Name

1-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWSXGRMDPBISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352983
Record name Benzyl 2-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-nitrobenzene

CAS RN

4560-41-2
Record name Benzyl 2-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-nitrophenol (13.9 g, 0.10 mol), benzyl bromide (12.0 ml, 0.10 mol) and anhydrous potassium carbonate (30 g, 0.22 mol) in acetone (200 ml) is heated under reflux for 16 hours, cooled, poured onto ice-dilute hydrochloric acid, and extracted with dichloromethane. The extract is dried and evaporated and the residue is crystallized from ether-hexane as pale crystals, m.p. <50° C.
Quantity
13.9 g
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reactant
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12 mL
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30 g
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reactant
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200 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-nitrophenol (10.0 g, 72.0 mmol) and K2CO3 (9.96 g, 72.0 mmol) in DMF (150 mL) was added dropwise benzyl bromide (9.40 mL, 79.2 mmol) at 0° C. After being stirred at room temperature for 3 hr, the reaction mixture was diluted with water, which was extracted with Et2O. The extracts were washed with brine, dried over Na2SO4, and concentrated to dryness. Chromatography of the residue with hexane-EtOAc (2:1, v/v) as eluent gave 2-benzyloxy nitrobenzene (14.7 g, 89%) as a yellow oil. 1H-NMR (CDCl3) δ 5.24 (s, 2H), 7.04 (t, J=7.8 Hz, 1H), 7.12 (d, J=7.8 Hz, 1H), 7.31–7.50 (m, 5H), 7.51 (d, J=1.5 Hz, 1H), 7.86 (dd, J=7.8, 1.5 Hz, 1H).
Quantity
10 g
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reactant
Reaction Step One
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9.96 g
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reactant
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9.4 mL
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reactant
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150 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A slurry of 41.7 g (0.3 mol) of o-nitrophenol in 200 ml of ethanol was added to a stirred, cooled solution of 19.8 g (0.3 mol) of 85% potassium hydroxide in 300 ml of ethanol; a voluminous yellow-orange precipitate of the potassium salt separated. After stirring at room temperature for 45 minutes, a solution of 35.7 ml (0.3 mol) of benzyl bromide in 100 ml of ethanol was added portionwise (no temperature rise) and the mixture was stirred at room temperature for 30 minutes, then gradually heated to reflux. The solid went into solution as the color lightened from red to light yellow and potassium bromide separated. After refluxing for 3 hours, the mixture was cooled and most of the ethanol removed on a rotary evaporator. The residue was shaken with 300 ml of ether and 100 ml of water and the layers separated. The aqueous phase was extracted with ether (2×100 ml) and the combined ether layers were washed with 50 ml of water and 50 ml of saturated sodium chloride solution. After drying over magnesium sulfate, the solvent was evaporated to give 66.1 g of a red-orange oil which was fractionated to yield 44.3 g of the title A compound as a yellow oily product, b.p. 163°-166° (0.2 mm). Lit. b.p. 127°-129° (0.05 mm); J. Org. Chem., 37, 1848 (1972).
Quantity
41.7 g
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reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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19.8 g
Type
reactant
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300 mL
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solvent
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35.7 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzyloxy)-2-nitrobenzene
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1-(Benzyloxy)-2-nitrobenzene
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1-(Benzyloxy)-2-nitrobenzene

Citations

For This Compound
7
Citations
D Dobson, A Todd, J Gilmore - Synthetic communications, 1991 - Taylor & Francis
… We initially examined the reaction of 1 -benzyloxy-2-nitrobenzene under Bartoli's general conditions but were disappointed in recovering only 13% of required product. However, …
Number of citations: 78 www.tandfonline.com
C Brütting, O Kataeva, AW Schmidt… - European Journal of …, 2017 - Wiley Online Library
… 2-Benzyloxyaniline (13): Iron powder (19.0 g, 340 mmol) was added to a solution of 1-benzyloxy-2-nitrobenzene (7.82 g, 34.1 mmol) in acetic acid (200 mL), and the suspension was …
A Kanwar - 2018 - search.proquest.com
Infectious diseases continue to be a major concern worldwide. They are the second leading cause of death after heart disease. Factors such as an increasing global population, travel, …
Number of citations: 3 search.proquest.com
C Sun, C Ren, Y Wei, B Qin, H Zeng - scholar.archive.org
All the reagents were obtained from commercial suppliers and used as received unless otherwise noted. Aqueous solutions were prepared from distilled water. The organic solutions …
Number of citations: 0 scholar.archive.org
NA Isley - 2015 - search.proquest.com
Focus has been to develop new technologies that are both useful and sustainable to the synthetic community by following the 12 Principles of Green Chemistry. By utilizing micellar …
Number of citations: 1 search.proquest.com
G Reynard, H Mayrand, H Lebel - Canadian Journal of …, 2020 - cdnsciencepub.com
In this paper, the synthesis of alkyl aryl ethers from electron poor phenols and amines, using 1,3-propanedinitrite, is described. Due to the mild conditions, functionalized primary, …
Number of citations: 4 cdnsciencepub.com
DF Vargas, TS Kaufman, EL Larghi - The Journal of Organic …, 2022 - ACS Publications
The first total synthesis of the marine alkaloid aqabamycin G is disclosed. The synthetic sequence involved the stepwise addition to maleimide of an indole motif and a substituted diazo-…
Number of citations: 2 pubs.acs.org

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